![molecular formula C11H18N4O2S B14353806 4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide CAS No. 93620-65-6](/img/structure/B14353806.png)
4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide can be achieved through base-mediated coupling reactions. One common method involves the reaction of benzenesulfonyl azides with proline derivatives in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically carried out in an environment-friendly solvent like 1,2-dichloroethane (DCE), which acts both as a solvent and a reactant . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis (programmed cell death). The compound binds to the active site of the enzyme, blocking its activity and disrupting the metabolic processes of cancer cells .
Comparison with Similar Compounds
4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-[(1E)-3-Butyl-3-methyl-1-triazen-1-yl]-N,N-bis(2-chloroethyl)benzenesulfonamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Heteroaromatic-based benzenesulfonamide derivatives: These compounds have shown potent antiviral activity against H5N1 influenza A virus.
The uniqueness of this compound lies in its specific inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
93620-65-6 |
|---|---|
Molecular Formula |
C11H18N4O2S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
4-[[butyl(methyl)amino]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C11H18N4O2S/c1-3-4-9-15(2)14-13-10-5-7-11(8-6-10)18(12,16)17/h5-8H,3-4,9H2,1-2H3,(H2,12,16,17) |
InChI Key |
JLPMSNCLAPDDEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
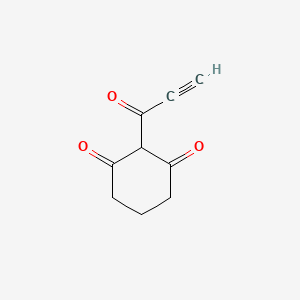
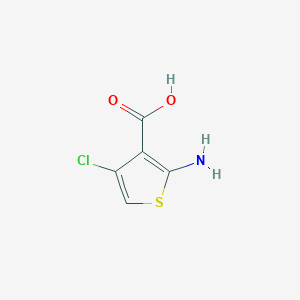
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
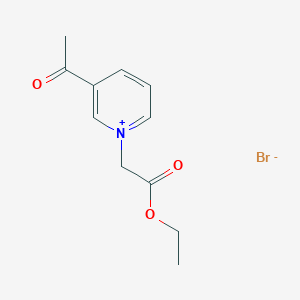
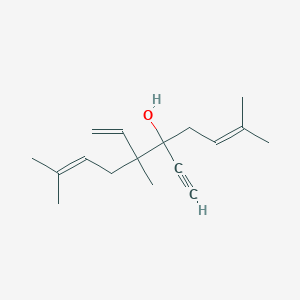

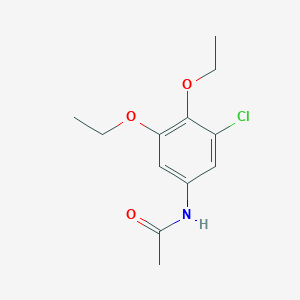
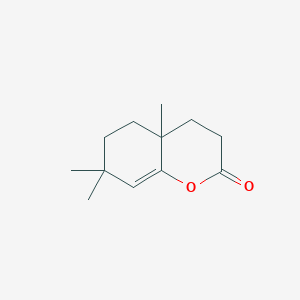
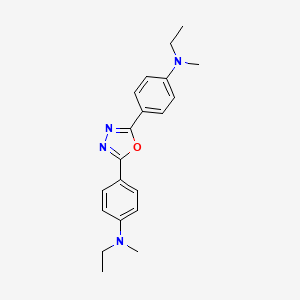
![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)

![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)
